5-cycloheptyl-1H-pyrazol-3-amine
Overview
Description
5-cycloheptyl-1H-pyrazol-3-amine is a chemical compound . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered ring structure with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
Pyrazole derivatives, including 5-cycloheptyl-1H-pyrazol-3-amine, can be synthesized through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of pyrazole derivatives is an important area of organic chemistry due to their wide applications in various fields .Molecular Structure Analysis
The molecular structure of 5-cycloheptyl-1H-pyrazol-3-amine consists of a pyrazole ring attached to a cycloheptyl group . Pyrazole is a heterocyclic aromatic organic compound, characterized by a 5-membered ring structure with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazole-containing compounds, including 5-cycloheptyl-1H-pyrazol-3-amine, are versatile synthetic intermediates used in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They can undergo various chemical reactions, including alkylation, acylation, and elimination reactions .Scientific Research Applications
Domino Reaction and Heterocyclic Formation
Domino Reaction of Arylglyoxals with Pyrazol-5-amines In the study by Jiang et al. (2014), arylglyoxals were reacted with pyrazol-5-amines in a domino reaction, offering selective access to novel pyrazolo-fused heterocyclic compounds. This method resulted in the formation of unique dipyrazolo-fused structures, highlighting the compound's utility in creating a diverse range of heterocycles, which is a valuable trait in the field of drug discovery Jiang et al., 2014.
Applications in Biological and Medicinal Chemistry
Design and Biological Evaluation of 3-aryl-4-alkylpyrazol-5-amines The study conducted by Ma, Ouyang, Wang, and Yao (2020) focused on the design, synthesis, and biological evaluation of 3-aryl-4-alkylpyrazol-5-amines. The compound demonstrated promising anti-proliferation activities against specific tumor cells, marking its significance in the development of new antitumor drugs. This underscores the compound's potential in contributing to advancements in cancer treatment Ma et al., 2020.
Catalytic Applications
Synthesis and Application of a Novel Nanomagnetic Catalyst Afsar, Zolfigol, Khazaei, and colleagues (2018) explored the synthesis and application of a novel nanomagnetic catalyst, utilizing it for the efficient synthesis of pyrazolo[3,4-b]-pyridine derivatives. The catalyst showcased not only efficiency but also recyclability, indicating its potential in green chemistry and sustainable practices in chemical synthesis Afsar et al., 2018.
Structural and Mechanistic Insights
Combined XRD and DFT Studies The research by Szlachcic, Uchacz, Gryl, and their team (2020) provided an in-depth analysis of the molecular structure and reactivity of pyrazole derivatives, using combined XRD and DFT studies. The insights into intramolecular hydrogen bonding and its impact on the reactivity of these compounds are critical for understanding and optimizing their use in various chemical reactions Szlachcic et al., 2020.
Future Directions
The future directions for research on 5-cycloheptyl-1H-pyrazol-3-amine and similar compounds could involve exploring their potential applications in various fields, such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies could also focus on developing more efficient and selective synthesis methods for these compounds .
properties
IUPAC Name |
5-cycloheptyl-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c11-10-7-9(12-13-10)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEFAASSEQSXKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cycloheptyl-1H-pyrazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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